molecular formula C8H16O2 B1683750 Valproate CAS No. 99-66-1

Valproate

Cat. No. B1683750
CAS RN: 99-66-1
M. Wt: 144.21 g/mol
InChI Key: NIJJYAXOARWZEE-UHFFFAOYSA-N
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Description

Valproate (VPA) is a drug with various forms such as valproic acid, sodium valproate, and valproate semisodium . It is used to treat different types of seizure disorders, manic episodes related to bipolar disorder, and to prevent migraine headaches .


Synthesis Analysis

Valproate is derivatised by the addition of a chromophore to its structure by introducing a methyl benzoyl or a phenyl group. Trichlorophenol and 2-hydroxyacetophenone were used to introduce phenyl and benzoyl groups to valproic acid, respectively .


Molecular Structure Analysis

Valproate (2-propylpentanoic acid, valproic acid) has a simple chemical structure as a branched-chain carboxylic acid . The problem with valproic acid is the lack of a chromophore, which means that gas chromatography is the sole assay methodology .


Chemical Reactions Analysis

Sodium valproate was derivatised by the addition of a chromophore to its structure by introducing a methyl benzoyl or a phenyl group. Trichlorophenol and 2-hydroxyacetophenone were used to introduce phenyl and benzoyl groups to valproic acid, respectively .


Physical And Chemical Properties Analysis

Valproate (2-propylpentanoic acid, valproic acid) is a branched-chain carboxylic acid (C8H16O2). It has a molecular weight of 143.20 g/mol .

Scientific Research Applications

Mitochondrial Epigenetics

Valproate (Valproic acid), known for its anticonvulsant and mood-stabilizing properties, has been investigated for its impact on mitochondrial epigenetics. It acts as a potent histone deacetylase inhibitor, affecting DNA methylation. Research utilizing mouse 3T3-L1 cells has shown that Valproate can influence the formation of 5-methylcytosine (5 mC) and 5-hydroxymethylcytosine (5 hmC) in mitochondrial DNA (mtDNA), specifically decreasing 5 hmC content following prolonged treatment. This suggests Valproate's role in mitochondrial epigenetic modifications, potentially elucidating both therapeutic and adverse effects of the drug and other histone deacetylase inhibitors (Hu Chen, S. Dzitoyeva, H. Manev, 2012).

Glutamate Metabolism

Valproate's effects on glutamate metabolism have been studied in rat brain slices, revealing its impact on cerebral energy metabolism. The presence of Valproate inhibits glutamate consumption and aspartate accumulation while increasing GABA accumulation. This indicates Valproate's influence on various enzymatic steps and neurotransmitter signaling, which could have implications for its use in treating epilepsy and mood disorders (M. E. Hage, G. Baverel, G. Martin, 2012).

Bone Health

Investigations into Valproate's long-term side effects have identified a link with bone health, specifically showing a reduction in collagens and osteonectin in SMA cells. This connection between Valproate and bone loss highlights the necessity for further research to understand the potential molecular mechanisms behind bone loss following exposure to Valproate, especially considering its use as a treatment option for spinal muscular atrophy (H. Fuller, N. Man, L. Lam, V. Shamanin, E. Androphy, G. Morris, 2010).

Safety And Hazards

Valproate can cause liver failure that may be fatal, especially in children under age 2 and in people with liver problems caused by certain genetic disorders . It can also cause a number of side effects, including nausea, vomiting, stomach pain, diarrhea, dizziness, drowsiness, weakness, headache, tremors, problems with walking or coordination, blurred vision, double vision, hair loss, or changes in appetite, weight gain .

Future Directions

Valproate is widely used as an antiepileptic drug with a broad spectrum of activity. At present, investigations and clinical trials are being carried out and evaluated to explore new indications for VPA in other conditions such as in psychiatric disorders, migraine, and neuropathic pain .

properties

IUPAC Name

2-propylpentanoic acid
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InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
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InChI Key

NIJJYAXOARWZEE-UHFFFAOYSA-N
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Canonical SMILES

CCCC(CCC)C(=O)O
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Molecular Formula

C8H16O2
Record name VALPROIC ACID
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Related CAS

76584-70-8 (hydrochloride salt (2:1))
Record name Valproic acid [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6023733
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Molecular Weight

144.21 g/mol
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Physical Description

Valproic acid is a clear colorless liquid. (NTP, 1992), Liquid
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Boiling Point

428 °F at 760 mmHg (NTP, 1992), 219.5 °C, BP: 219 to 220 °C, 222 °C
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Flash Point

232 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 2.0X10+3 mg/L at 20 °C, Very soluble in organic solvents, Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid, 2 mg/mL at 20 °C
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Density

0.922 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.904 g/cu cm at 25 °C
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Mechanism of Action

The exact mechanisms by which valproate exerts it's effects on epilepsy, migraine headaches, and bipolar disorder are unknown however several pathways exist which may contribute to the drug's action. Valproate is known to inhibit succinic semialdehyde dehydrogenase. This inhibition results in an increase in succinic semialdehyde which acts as an inhibitor of GABA transaminase ultimately reducing GABA metabolism and increasing GABAergic neurotransmission. As GABA is an inhibitory neurotransmitter, this increase results in increased inhibitory activity. A possible secondary contributor to cortical inhibition is a direct suppression of voltage gated sodium channel activity and indirect suppression through effects on GABA. It has also been suggested that valproate impacts the extracellular signal-related kinase pathway (ERK). These effects appear to be dependent on mitogen-activated protein kinase (MEK) and result in the phosphorylation of ERK1/2. This activation increases expression of several downstream targets including ELK-1 with subsequent increases in c-fos, growth cone-associated protein-43 which contributes to neural plasticity, B-cell lymphoma/leukaemia-2 which is an anti-apoptotic protein, and brain-derived neurotrophic factor (BDNF) which is also involved in neural plasticity and growth. Increased neurogenesis and neurite growth due to valproate are attributed to the effects of this pathway. An additional downstream effect of increased BDNF expression appears to be an increase in GABAA receptors which contribute further to increased GABAergic activity. Valproate exerts a non-competitive indirect inhibitory effect on myo-inosital-1-phophate synthetase. This results in reduced de novo synthesis of inositol monophosphatase and subsequent inositol depletion. It is unknown how this contributed to valproate's effects on bipolar disorder but [lithium] is known to exert a similar inositol-depleting effect. Valproate exposure also appears to produce down-regulation of protein kinase C proteins (PKC)-α and -ε which are potentially related to bipolar disorder as PKC is unregulated in the frontal cortex of bipolar patients. This is further supported by a similar reduction in PKC with lithium. The inhibition of the PKC pathway may also be a contributor to migraine prophylaxis. Myristoylated alanine-rich C kinase substrate, a PKC substrate, is also downregulated by valproate and may contribute to changes in synaptic remodeling through effects on the cytoskeleton. Valproate also appears to impact fatty acid metabolism. Less incorporation of fatty acid substrates in sterols and glycerolipids is thought to impact membrane fluidity and result in increased action potential threshold potentially contributing to valproate's antiepileptic action. Valproate has been found to be a non-competitive direct inhibitor of brain microsomal long-chain fatty acyl-CoA synthetase. Inhibition of this enzyme decreases available arichidonyl-CoA, a substrate in the production of inflammatory prostaglandins. It is thought that this may be a mechanism behind valproate's efficacy in migraine prophylaxis as migraines are routinely treated with non-steroidal anti-inflammatory drugs which also inhibit prostaglandin production. Finally, valproate acts as a direct histone deactylase (HDAC) inhibitor. Hyperacetylation of lysine residues on histones promoted DNA relaxation and allows for increased gene transcription. The scope of valproate's genomic effects is wide with 461 genes being up or down-regulated. The relation of these genomic effects to therapeutic value is not fully characterized however H3 and H4 hyperacetylation correlates with improvement of symptoms in bipolar patients. Histone hyperacetylation at the BDNF gene, increasing BDNF expression, post-seizure is known to occur and is thought to be a neuroprotective mechanism which valproate may strengthen or prolong. H3 hyperacetylation is associated with a reduction in glyceraldehyde-3-phosphate dehydrogenase, a pro-apoptotic enzyme, contributing further to valproate's neuroprotective effects., Valproic acid (VPA), a widely prescribed drug for seizures and bipolar disorder, has been shown to be an inhibitor of histone deacetylase (HDAC). /A/ previous study has demonstrated that VPA pretreatment reduces lipopolysaccharide (LPS)-induced dopaminergic (DA) neurotoxicity through the inhibition of microglia over-activation. The aim of this study was to determine the mechanism underlying VPA-induced attenuation of microglia over-activation using rodent primary neuron/glia or enriched glia cultures. Other histone deacetylase inhibitors (HDACIs) were compared with VPA for their effects on microglial activity. We found that VPA induced apoptosis of microglia cells in a time- and concentration-dependent manner. VPA-treated microglial cells showed typical apoptotic hallmarks including phosphatidylserine externalization, chromatin condensation and DNA fragmentation. Further studies revealed that trichostatin A (TSA) and sodium butyrate (SB), two structurally dissimilar HDACIs, also induced microglial apoptosis. The apoptosis of microglia was accompanied by the disruption of mitochondrial membrane potential and the enhancement of acetylation levels of the histone H3 protein. Moreover, pretreatment with SB or TSA caused a robust decrease in LPS-induced pro-inflammatory responses and protected DA neurons from damage in mesencephalic neuron-glia cultures. Taken together, /these/ results shed light on a novel mechanism whereby HDACIs induce neuroprotection and underscore the potential utility of HDACIs in preventing inflammation-related neurodegenerative disorders such as Parkinson's disease., Several reports suggest putative interactions between valproic acid (VPA) treatment and the hypothalamus-pituitary-adrenal axis. Given that VPA alters mitochondrial functions, an action of this drug on a mitochondrial process such as steroid synthesis in adrenal cells should be expected. In order to disclose a putative action of VPA on the adrenocortical cell itself /this study/ evaluated VPA effects on regulatory steps of the acute stimulation of steroidogenesis in Y1 adrenocortical cells. This study demonstrates that VPA increases progesterone production in non-stimulated cells without inducing the levels of Steroidogenic Acute Regulatory (StAR) protein, which facilitates cholesterol transport. This result suggests that VPA increases mitochondrial cholesterol transport through a StAR-independent mechanism and is further supported by the fact that in isolated mitochondria VPA stimulates exogenous cholesterol metabolization to progesterone. VPA also reduces the cAMP-mediated increase of the StAR protein, mRNA levels, promoter activity and progesterone production. In summary, the present data show that VPA can alter steroid production in adrenal cells by a complex mechanism that mainly involves an action on cholesterol access to the inner mitochondrial membrane. The VPA-mediated increase of basal steroidogenesis could be linked to the increase of basal cortisolemia described in patients under VPA treatment., Although valproic acid (VPA) a proven anticonvulsant agent thought to have relatively few side-effects VPA has been referred as the third most common xenobiotic suspected of causing death due to liver injury. In this study the cellular pathways involved in VPA hepatotoxicity were investigated in isolated rat hepatocytes. Accelerated cytotoxicity mechanism screening (ACMS) techniques using fluorescent probes including, ortho-phthalaldehyde, rhodamine 123 and acridine orange were applied for measurement of ROS formation, glutathione depletion, mitochondrial membrane potential and Lysosomal membrane damage, respectively. /This studies/ results showed that cytotoxic action of VPA is mediated by lysosomal membrane leakiness along with reactive oxygen species (ROS) formation and decline of mitochondrial membrane potential before cell lysis ensued. Incubation of hepatocytes with VPA also caused rapid hepatocyte glutathione (GSH) depletion which is another marker of cellular oxidative stress. Most of the VPA induced GSH depletion could be attributed to the expulsion of GSSG. /These/ results also showed that CYP2EI is involved in the mechanism of VPA cytotoxicity. /It is concluded/ VPA hepatotoxicity is a result of metabolic activation by CYP2E1 and ROS formation, leading to lysosomal labialization, mitochondrial/lysosomal toxic cross-talk and finally general cellular proteolysis in the rat hepatocytes., In utero exposure to valproic acid (VPA), a histone deacetylase (HDAC) inhibitor, causes neural tube, heart, and limb defects. Valpromide (VPD), the amide derivative of VPA, does not inhibit HDAC activity and is a weak teratogen in vivo. The detailed mechanism of action of VPA as a teratogen is not known. The goal of this study was to test the hypothesis that VPA disrupts regulation of the expression of genes that are critical in chondrogenesis and osteogenesis during limb development. Murine gestation day-12 embryonic forelimbs were excised and exposed to VPA or VPD in a limb bud culture system. VPA caused a significant concentration- dependent increase in limb abnormalities, which was correlated with its HDAC inhibitory effect. The signaling of both Sox9 and Runx2, key regulators of chondrogenesis, was downregulated by VPA. In contrast, VPD had little effect on limb morphology and no significant effect on HDAC activity or the expression of marker genes. Thus, VPA exposure dysregulated the expression of target genes directly involved in chondrogenesis and osteogenesis in the developing limb. Disturbances in these signaling pathways are likely to be a consequence of HDAC inhibition because VPD did not affect their expressions., For more Mechanism of Action (Complete) data for VALPROIC ACID (15 total), please visit the HSDB record page.
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Product Name

Valproic Acid

Color/Form

Colorless liquid

CAS RN

99-66-1
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Synthesis routes and methods I

Procedure details

To the product of Example 87 (4.87 g, 30 mmol), 2-iodoethanol (5.16 g, 30 mmol) was added with stirring and cooling in an ice bath. The neat mixture was then heated to 100° C. in a water bath for 10 minutes, then removed from the heat and stirred for an additional 10 minutes. The reaction mixture was then dissolved in 50 ml of ether, washed with water (1×30 ml), 5% NaOH (2×30 ml), and again with water (2×30 ml). The ether layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. A light yellow liquid product was obtained in 67% yield from valproic acid (6.0 g). Silver nitrate gave a bright yellow precipitate. NMR analysis confirmed the identity of the product.
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

By means of the funnel, there were then slowly added 8 g (0.064 mol) of di-n-propyl acetonitrile prepared by the above-described method. The mixture was heated to 80°-82° C. and was kept at this temperature for 2 hours. It was then cooled to 50°-52° C. and, while this temperature was maintained by gentle external cooling, a solution of 6.2 g (0.09 mol) of sodium nitrite in 10 ml of water was introduced under vigorous stirring and by means of the funnel. When the operation of introduction had been completed, the mixture was cooled to 20° C. under a gentle stream of nitrogen and 30 ml of water was added through the funnel. Stirring was maintained for 30 minutes and then the mixture was allowed to decant for 30 minutes into a separation funnel. The organic phase was separated and the aqueous phase was extracted with 10 ml of toluene. This toluenic phase was added to the crude di-n-propyl acetic acid obtained and the toluenic solution was extracted with a solution of 2.8 g of sodium hydroxide in 25 ml of water. After decantation, the toluenic phase was eliminated and the alkali aqueous phase acidified by adding 8 g of 36% by weight hydrochloric acid. After decantation, the organic phase was collected and the aqueous phase extracted with toluene. The two organic phases were combined and three successive washing operations with 8 ml of water carried out. The toluene was distilled at atmospheric pressure and a residue weighing 9 g, representing a yield of 97% of crude di-n-propyl acetic acid was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.